Home > Products > Screening Compounds P75688 > 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide - 1112434-00-0

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-2836323
CAS Number: 1112434-00-0
Molecular Formula: C22H20ClFN6O4
Molecular Weight: 486.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: This compound is the active metabolite of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide (1). It displays antipsychotic-like effects in behavioral tests but is also associated with toxicity [].

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound exhibits antipsychotic-like activity, reducing spontaneous locomotion in mice without causing ataxia []. Notably, it does not bind to D2 dopamine receptors, unlike many antipsychotic drugs.

1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

Compound Description: This compound resulted from an unexpected ring-closure reaction during the attempted synthesis of a 2-fluorophenyl analog of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2) [].

R(+)-Methanandamide (R(+)-MA)

Compound Description: This synthetic cannabinoid acts as an agonist for both cannabinoid receptor types 1 and 2 (CB1 and CB2) [, ]. It induces growth inhibition and apoptosis in mantle cell lymphoma (MCL) cells by triggering ceramide accumulation and p38 MAPK activation, ultimately leading to mitochondrial membrane depolarization and caspase activation [].

Win55,212-2 (WIN55)

Compound Description: This synthetic cannabinoid functions as an agonist for both CB1 and CB2 receptors [, ]. Similar to R(+)-Methanandamide, it induces apoptosis in MCL cells through a pathway involving ceramide accumulation, p38 MAPK activation, mitochondrial depolarization, and caspase activation [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride (SR141716A)

Compound Description: This compound acts as a specific antagonist for the CB1 receptor [, ]. It can block the apoptosis induced by cannabinoid agonists like R(+)-Methanandamide and WIN55,212-2 in MCL cells [].

N-((1S)-endo-1,3,3-trimethyl bicyclo heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) (SR144528)

Compound Description: This compound serves as a specific antagonist for the CB2 receptor [, ]. Similar to SR141716A, it can inhibit the apoptosis induced by R(+)-Methanandamide and WIN55,212-2 in MCL cells [].

4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole (SB203580)

Compound Description: This compound acts as an inhibitor of p38 MAPK []. Pretreatment with SB203580 prevents p38 phosphorylation induced by cannabinoid agonists like R(+)-Methanandamide and WIN55,212-2, thereby inhibiting apoptosis in MCL cells [].

4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB202190)

Compound Description: This compound functions as an inhibitor of p38 MAPK []. Similar to SB203580, pretreatment with SB202190 blocks p38 phosphorylation induced by cannabinoid agonists like R(+)-Methanandamide and WIN55,212-2, ultimately preventing apoptosis in MCL cells [].

z-Val-Ala-Asp(Ome)-CH2F (z-VAD-FMK)

Compound Description: This compound acts as a pan-caspase inhibitor []. Unlike inhibitors of p38 MAPK or ceramide synthesis, z-VAD-FMK does not protect mitochondrial integrity in MCL cells treated with cannabinoid agonists like R(+)-Methanandamide and WIN55,212-2 [].

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

Compound Description: This non-classical cannabinoid acts as a potent agonist for both canonical (adenylyl cyclase inhibition) and non-canonical (arrestin recruitment) pathways of the CB2 receptor [, ].

(−)-trans-Δ9-tetrahydrocannabinol

Compound Description: This classic cannabinoid shows low efficacy as an agonist in inhibiting adenylyl cyclase, a canonical pathway of the CB2 receptor []. Like JWH133, it fails to recruit arrestins, suggesting a preference for G-protein signaling [].

(−)-(6aR,7,10,10aR)-tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol (KM233)

Compound Description: This classic cannabinoid displays low efficacy as an agonist for inhibiting adenylyl cyclase, a canonical pathway of the CB2 receptor []. It also fails to recruit arrestins, indicating a bias towards G-protein signaling [].

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene (L759633)

Compound Description: This classic cannabinoid shows no efficacy in inhibiting adenylyl cyclase, a canonical pathway of the CB2 receptor, suggesting it may act as an antagonist or have alternative mechanisms of action []. Additionally, it fails to recruit arrestins [].

(6aR,10aR)-3-(1,1-dimethylheptyl)-6a,7,8,9,10,10a-hexahydro-1-methoxy-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran (L759656)

Compound Description: This classic cannabinoid exhibits no efficacy in inhibiting adenylyl cyclase, a canonical pathway of the CB2 receptor, suggesting it may act as an antagonist or have alternative mechanisms of action []. Like L759633, it also fails to recruit arrestins [].

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

Compound Description: This aminoalkylindole demonstrates bias towards arrestin recruitment at the CB2 receptor, showing significant efficacy for this pathway but no significant inhibition of adenylyl cyclase [].

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: This diarylpyrazole acts as an inverse agonist at the CB2 receptor, decreasing both adenylyl cyclase activity and arrestin recruitment [].

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: This carboxamide functions as an inverse agonist for adenylyl cyclase inhibition at the CB2 receptor, increasing its activity []. Like AM630, it acts as a low efficacy agonist for arrestin recruitment, indicating a biased signaling profile [].

Properties

CAS Number

1112434-00-0

Product Name

5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

Molecular Formula

C22H20ClFN6O4

Molecular Weight

486.89

InChI

InChI=1S/C22H20ClFN6O4/c1-11-16(27-22(34-11)13-5-4-6-17(32-2)19(13)33-3)10-30-20(25)18(28-29-30)21(31)26-12-7-8-15(24)14(23)9-12/h4-9H,10,25H2,1-3H3,(H,26,31)

InChI Key

BZKKYTVAVOZCMK-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)F)Cl)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.